Cyclothialidine C

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

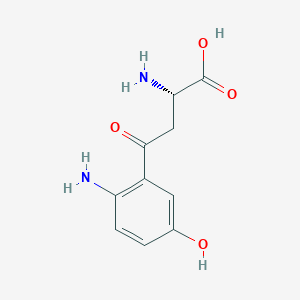

Cyclothialidine C is a natural product found in Streptomyces filipinensis and Streptomyces with data available.

Scientific Research Applications

Antibacterial Applications

Cyclothialidine, identified from Streptomyces filipinensis NR0484, is a potent DNA gyrase inhibitor, primarily targeting the ATPase activity of the B subunit of DNA gyrase. Despite its minimal growth inhibitory activity against intact bacterial cells, due to insufficient permeation of the cytoplasmic membrane, structural modifications to Cyclothialidine have shown promising antibacterial potential. Systematic modifications and the development of analogues have revealed that certain 14-membered lactones exhibit broad in vitro antibacterial activity against Gram-positive pathogens like Staphylococcus aureus, Streptococcus pyogenes, and Enterococcus faecalis. These analogues effectively overcome resistance against clinically used drugs. Efforts to improve the pharmacokinetic properties, especially by reducing lipophilic properties, have led to congeners of Cyclothialidine that demonstrate efficacy in vivo (Angehrn et al., 2004).

Drug Discovery and Molecular Docking

The structure of Cyclothialidine has been a cornerstone in the discovery of novel inhibitors targeting the bacterial DNA gyrase B subunit. Utilizing structural information of Cyclothialidine, in silico virtual screening and molecular docking, along with three-dimensional structure-based pharmacophore information, have led to the discovery of a new class of inhibitors. These 2-amino-4-(2,4-dihydroxyphenyl)thiazole based inhibitors display low micromolar antigyrase activity, demonstrating the pivotal role of Cyclothialidine in guiding drug discovery and design (Brvar et al., 2010).

Structural Analysis and SAR Studies

Cyclothialidine's structural framework has been essential in understanding the structure-activity relationships (SAR) for DNA gyrase inhibition. Analyses of Cyclothialidine derivatives, including those with a bicyclic dilactam-lactone scaffold, have underscored the importance of certain structural features and substituents in maintaining antibacterial potency and enhancing pharmacokinetic properties. This understanding has significantly contributed to the development of novel antibacterial classes capable of combating bacterial resistance to existing drugs (Angehrn et al., 2011).

properties

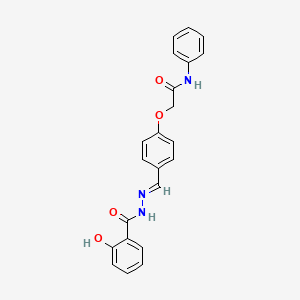

Molecular Formula |

C26H35N5O11S |

|---|---|

Molecular Weight |

625.6 g/mol |

IUPAC Name |

(2S)-2-[[(5R,8S)-8-[[(2S,3R)-1-[(2S)-2-aminopropanoyl]-3-hydroxypyrrolidine-2-carbonyl]amino]-14,16-dihydroxy-13-methyl-7,11-dioxo-10-oxa-3-thia-6-azabicyclo[10.4.0]hexadeca-1(16),12,14-triene-5-carbonyl]amino]propanoic acid |

InChI |

InChI=1S/C26H35N5O11S/c1-10-17(33)6-18(34)13-8-43-9-15(22(36)28-12(3)25(39)40)30-21(35)14(7-42-26(41)19(10)13)29-23(37)20-16(32)4-5-31(20)24(38)11(2)27/h6,11-12,14-16,20,32-34H,4-5,7-9,27H2,1-3H3,(H,28,36)(H,29,37)(H,30,35)(H,39,40)/t11-,12-,14-,15-,16+,20-/m0/s1 |

InChI Key |

FSQBBUCGXSRLHM-UBOLUKANSA-N |

Isomeric SMILES |

CC1=C2C(=C(C=C1O)O)CSC[C@H](NC(=O)[C@H](COC2=O)NC(=O)[C@@H]3[C@@H](CCN3C(=O)[C@H](C)N)O)C(=O)N[C@@H](C)C(=O)O |

Canonical SMILES |

CC1=C2C(=C(C=C1O)O)CSCC(NC(=O)C(COC2=O)NC(=O)C3C(CCN3C(=O)C(C)N)O)C(=O)NC(C)C(=O)O |

synonyms |

GR 122222X GR-122222X GR122222X |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{N-[1(S)-(3-carboxyphenyl)ethyl]amino}-2(S)-hydroxy-propyl(cyclohexylmethyl)phosphinic acid](/img/structure/B1243297.png)

![(2-Carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl) hydrogen sulfate](/img/structure/B1243299.png)

![{2-[N'-(4-Dimethylamino-benzylidene)-hydrazino]-6-methyl-5-nitro-pyrimidin-4-yl}-(4-methoxy-phenyl)-amine](/img/structure/B1243312.png)